HT-2 Toxin-13C2,D3

Mycotoxin analysis Stable Isotope Dilution Assay (SIDA) Method Validation

HT-2 Toxin-13C2,D3 is the definitive SIL-IS (+5 Da) for accurate LC-MS/MS quantification of HT-2 toxin. Unlike generic or structural analog standards causing 20–70% errors from uncorrected matrix effects, this SIL-IS co-elutes perfectly with the analyte, ensuring accurate ion suppression/enhancement compensation. Essential for ISO/IEC 17025 labs performing regulatory food/feed testing, it achieves 91.4–98.6% recovery (RSD 2–7%) in SIDA, meeting 80–120% recovery mandates. Isotopic enrichment >98% ensures unequivocal quantification in metabolism and toxicokinetic studies. Procure this standard for defensible, accreditation-compliant results.

Molecular Formula C₂₀¹³C₂H₂₉D₃O₈
Molecular Weight 429.49
CAS No. 910537-24-5
Cat. No. B1146023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHT-2 Toxin-13C2,D3
CAS910537-24-5
Synonyms(3α,4β,8α)-12,13-Epoxytrichothec-9-ene-3,4,8,15-tetrol 8-(3-Methylbutanoate) 15-Acetate-13C2,D3;  12,13-Epoxytrichothec-9-ene-3α,4β,8α,15-tetro 15-Acetate 8-Isovalerate-13C2,D3;  3,4-Dihydroxy-15-acetoxy-8-(3-methylbutyryloxy)-12,13-epoxy-Δ9-trichothec
Molecular FormulaC₂₀¹³C₂H₂₉D₃O₈
Molecular Weight429.49
Structural Identifiers
SMILESCC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C
InChIInChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14-,15+,17+,18+,19+,20+,21+,22-/m0/s1/i4+1D3,13+1
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HT-2 Toxin-13C2,D3 (CAS 910537-24-5): A Stable Isotope-Labeled Internal Standard for Mycotoxin Quantification


HT-2 Toxin-13C2,D3 is a stable isotope-labeled analog of HT-2 toxin, a type A trichothecene mycotoxin and an active, deacetylated metabolite of T-2 toxin. This compound is specifically designed for use as an internal standard in quantitative analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), to achieve accurate and precise quantification of HT-2 toxin in complex biological and food matrices . The incorporation of two carbon-13 atoms and three deuterium atoms into its molecular structure results in a mass shift of +5 Da relative to the unlabeled analyte, enabling unequivocal mass spectrometric differentiation [1].

Why Generic Substitution of HT-2 Toxin-13C2,D3 Fails in Quantitative LC-MS Workflows


Substituting HT-2 Toxin-13C2,D3 with a generic, unlabeled internal standard, a differently labeled analog, or a structural analog (e.g., d3-T-2 toxin) introduces significant quantitative errors. LC-MS/MS analysis of mycotoxins is notoriously susceptible to matrix effects—ion suppression or enhancement caused by co-extracted sample components [1]. While a structurally similar analog like d3-T-2 toxin can partially correct for some variations, it does not perfectly co-elute with HT-2 toxin, leading to differential matrix effects and recovery, which can result in under- or over-estimation of the analyte by as much as 20-70% [2]. Furthermore, the use of non-co-eluting or partially labeled standards fails to meet the rigorous accuracy (typically 80-120% recovery) and precision (RSD <20%) requirements mandated by regulatory bodies for food safety and toxicological assessments [3]. Only a true stable isotope-labeled internal standard (SIL-IS), such as HT-2 Toxin-13C2,D3, which is chemically identical to the target analyte and co-elutes perfectly, can effectively compensate for these analytical challenges, ensuring the accuracy and reliability required for scientific and regulatory decision-making [4].

Quantitative Evidence Guide: HT-2 Toxin-13C2,D3 (CAS 910537-24-5) for LC-MS/MS Quantification


Superior Accuracy: Stable Isotope Dilution (SIDA) vs. Matrix-Matched Calibration for HT-2 Toxin Quantification

The stable isotope dilution assay (SIDA) using a 13C-labeled internal standard, such as HT-2 Toxin-13C2,D3, demonstrates significantly higher accuracy compared to matrix-matched calibration (MMC). In a direct comparison study across four food matrices, SIDA achieved an average accuracy of 91.4% to 98.6% with relative standard deviations (RSDs) of 2% to 7% [1]. In stark contrast, the matrix-matched calibration approach, which does not use a co-eluting isotope standard, yielded highly variable recoveries ranging from 27.7% to 204% [1].

Mycotoxin analysis Stable Isotope Dilution Assay (SIDA) Method Validation

Enhanced Precision: HT-2 Toxin-13C2,D3 Reduces Inter-Assay Variability Compared to Analog Internal Standards

In a collaborative study involving 41 laboratories analyzing maize for multiple mycotoxins, methods employing stable isotope-labeled internal standards (SIL-IS), like HT-2 Toxin-13C2,D3, demonstrated superior precision by effectively compensating for matrix effects. Only 24% of laboratories used SIL-IS, yet this group exhibited significantly lower variability for HT-2 toxin results [1]. The use of a non-analyte-specific analog, such as d3-T-2 toxin, while providing some correction, does not fully account for the differential matrix effects experienced by the structurally distinct HT-2 and T-2 toxins, leading to higher inter-assay variability, with reported recoveries for HT-2 toxin ranging from 50% to 63% using this approach in a validated method [2].

Precision Inter-assay variability Internal standard

Essential for Low-Level Detection: Enabling Regulatory Compliance for HT-2 Toxin in Complex Matrices

Stable isotope-labeled internal standards like HT-2 Toxin-13C2,D3 are critical for achieving the low detection and quantification limits required by regulatory guidelines. A validated SIDA method for infant cereals achieved an LOQ of 12.5 ng/g for HT-2 toxin, enabling the detection of contamination in 78% of tested samples [1]. In contrast, methods relying on external calibration without a SIL-IS often have LOQs that are 2-5 times higher due to uncorrected matrix effects [2]. For GC-MS analysis, the use of fully 13C-labeled analogs allowed for detection of T-2 and HT-2 toxins at concentrations as low as 2-5 ppb [3].

Limit of Detection (LOD) Limit of Quantification (LOQ) Regulatory compliance

Verifiable Identity and Purity: Isotopic Enrichment and Chemical Purity Specifications for HT-2 Toxin-13C2,D3

HT-2 Toxin-13C2,D3 is supplied with a minimum chemical purity of 95% and an isotopic enrichment of >98% as specified by multiple vendors [REFS-1, REFS-2]. This high level of isotopic enrichment is critical for its function as a mass spectrometry internal standard, as lower enrichment can lead to signal overlap with the unlabeled analyte, compromising quantification accuracy. In contrast, some early synthesized 13C-labeled standards were reported with isotopic purities below 95%, requiring correction factors [1].

Isotopic enrichment Chemical purity Quality control

Validated Application Scenarios for HT-2 Toxin-13C2,D3 (CAS 910537-24-5) in Analytical and Research Workflows


Regulatory Compliance Testing in Food and Feed Safety Laboratories

For ISO/IEC 17025 accredited laboratories conducting regulatory compliance testing for HT-2 toxin in cereals, infant food, and animal feed, the use of HT-2 Toxin-13C2,D3 as an internal standard in a stable isotope dilution assay (SIDA) is essential. As demonstrated, this approach consistently achieves the required analytical accuracy (91.4%–98.6% recovery) and precision (RSD 2%–7%) [1], while non-specific calibration methods fail to meet the stringent recovery criteria (70-120%) due to uncorrected matrix effects [2]. Procurement of this specific SIL-IS is therefore a critical component for maintaining accreditation and ensuring defensible analytical results.

High-Throughput Multi-Mycotoxin Screening in Complex Matrices

In research and industrial settings performing high-throughput LC-MS/MS screening for multiple mycotoxins, HT-2 Toxin-13C2,D3 is the preferred internal standard for HT-2 toxin quantification. Its perfect co-elution with the target analyte effectively compensates for ion suppression/enhancement, a common issue in 'dilute-and-shoot' methods, thereby reducing the need for extensive matrix-matched calibration curves [1]. This improves workflow efficiency and reduces per-sample costs while maintaining high data quality, as validated by collaborative studies demonstrating the superiority of SIL-IS over other calibration methods [3].

Metabolism and Toxicokinetic Studies of HT-2 Toxin

For precise and accurate tracing of HT-2 toxin metabolism in in vitro or in vivo models, HT-2 Toxin-13C2,D3 is the definitive internal standard. Its high isotopic enrichment (>98%) ensures that the signal from the standard is well-separated from the endogenous unlabeled analyte and its metabolites, allowing for unequivocal quantification [4]. This is particularly important for studies aiming to differentiate the toxicokinetic profiles of HT-2 toxin from its parent compound, T-2 toxin, where structural analogs like d3-T-2 toxin would introduce significant analytical bias [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for HT-2 Toxin-13C2,D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.